Brucine vs. Strychnine: hERG Channel Inhibition IC50 Comparison for Cardiac Safety Risk Stratification
In a direct comparative study examining hERG potassium channel inhibition—a standard preclinical predictor of drug-induced QT prolongation and cardiac toxicity—brucine exhibits a 1.7-fold lower inhibitory potency than strychnine. This quantitative difference provides a material cardiac safety advantage when selecting between these two structurally related alkaloids for pharmacological research or lead optimization programs [1]. Alanine mutagenesis further identified Y652 as the critical binding residue for both compounds, with Y652A mutation increasing strychnine IC50 by 21.64-fold and brucine IC50 by 29.78-fold, confirming shared binding mechanism but differentiated potency [1].
| Evidence Dimension | hERG Potassium Channel Inhibition Potency |
|---|---|
| Target Compound Data | Brucine IC50 = 44.18 μM |
| Comparator Or Baseline | Strychnine IC50 = 25.9 μM |
| Quantified Difference | Brucine exhibits 1.7-fold lower hERG inhibition potency (44.18 μM vs. 25.9 μM); Y652A mutation increases IC50 by 29.78-fold for brucine vs. 21.64-fold for strychnine |
| Conditions | Concentration-dependent inhibition assay; hERG channel expressed in vitro |
Why This Matters
Lower hERG inhibition potency translates to reduced cardiac arrhythmia risk, making brucine the preferable alkaloid scaffold for drug discovery programs where cardiotoxicity liability is a go/no-go decision criterion.
- [1] Removal of hERG potassium channel affinity through introduction of an oxygen atom: Molecular insights from structure-activity relationships of strychnine and its analogs. Toxicol Appl Pharmacol. 2018; Strychnine IC50 = 25.9 μM; Brucine IC50 = 44.18 μM; Y652A mutation increased IC50 21.64-fold (strychnine) and 29.78-fold (brucine). DOI: 10.1016/j.taap.2018.09.042. View Source
